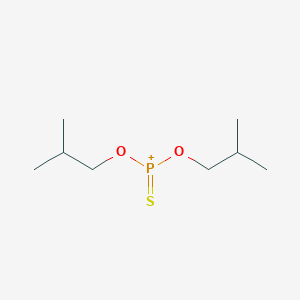
Bis(2-methylpropoxy)(sulfanylidene)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is a chemical compound with the molecular formula C12H25O4PS2 It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropoxy)(sulfanylidene)phosphanium typically involves the reaction of appropriate phosphine precursors with sulfur-containing reagents. One common method involves the reaction of bis(2-methylpropoxy)phosphine with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropoxy)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halides or other nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Bis(2-methylpropoxy)(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Bis(2-methylpropoxy)(sulfanylidene)phosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, altering the function of the target molecules. This interaction can affect various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methylpropyl)(sulfanylidene)phosphanium
- Bis(2-methylpropoxy)(sulfanylidene)-λ⁵-phosphanyl
Uniqueness
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is unique due to its specific combination of phosphanyl and sulfanylidene groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
106345-68-0 |
|---|---|
Fórmula molecular |
C8H18O2PS+ |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
bis(2-methylpropoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C8H18O2PS/c1-7(2)5-9-11(12)10-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 |
Clave InChI |
YKCLAFYXRVNWBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CO[P+](=S)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



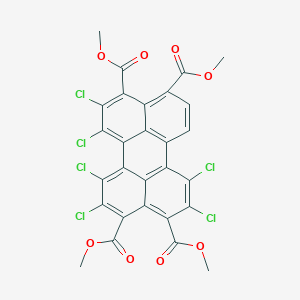
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
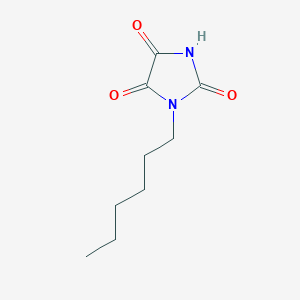
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
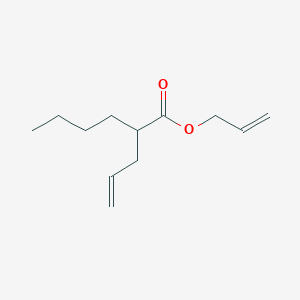
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
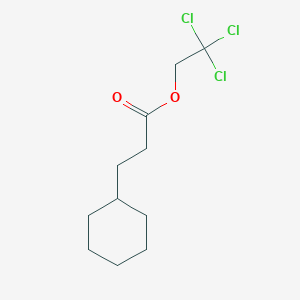

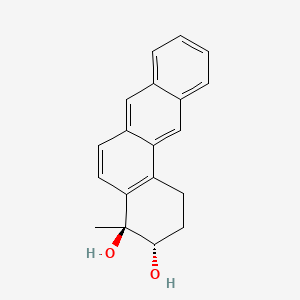
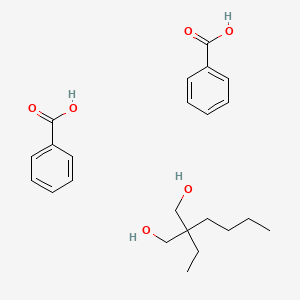
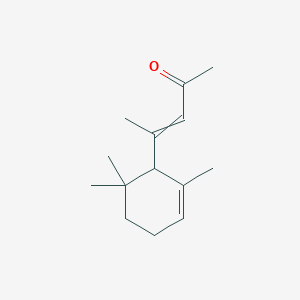
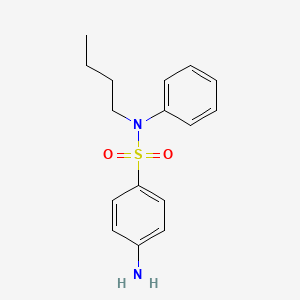
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
